molecular formula C14H23NO3 · HCl B1162873 3C-P (hydrochloride)

3C-P (hydrochloride)

Cat. No. B1162873
M. Wt: 289.8
InChI Key: BVBRPPPQDLDWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3C-P (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Electrodialytic Treatment for Heavy Metals Removal

  • Research Focus : Utilizing three-compartment electrodialysis for extracting heavy metals and recovering phosphorus from municipal sludge.
  • Key Findings : Effective at low pH using anaerobically digested sludge. Extraction of phosphorus was more efficient using a 3C electrodialysis cell setup.
  • Source : (Ebbers, Ottosen, & Jensen, 2015)

Hydrodechlorination of Chlorophenols

  • Research Focus : Investigating the hydrodechlorination of chlorophenols on Pd/C catalyst at low temperatures.
  • Key Findings : The presence of triethylamine showed an inhibition effect, efficiently reduced by stepwise addition.
  • Source : (Jin et al., 2009)

N-Heterocyclic Alkynylphosphane Chemistry

  • Research Focus : Reaction of P-chloro-1,3,2-diazaphospholenes with alkynyllithium or Grignard reagents.
  • Key Findings : Detailed studies allowed understanding the formal alkynyl/Cl metathesis and alkynyl scrambling.
  • Source : (Gediga et al., 2014)

Hydrodechlorination over Pd/Al2O3 and Pd/C

  • Research Focus : Aqueous-phase batch hydrodechlorination of dichlorophenol over Pd/Al2O3 and Pd/C with/without the addition of base.
  • Key Findings : Fractional dechlorination increased with the addition of base due to suppression of HDC inhibition by generated HCl.
  • Source : (Yuan & Keane, 2004)

Sulfenyl Chloride Reactions

  • Research Focus : Reactions of (1,3,3-Trichloro-2,2,4,4-tetramethylcyclobutyl)sulfenyl Chloride with S- and O-Nucleophiles.
  • Key Findings : Reactions led to the formation of unsymmetrical disulfanes and sulfoxides.
  • Source : (Woźnicka, Mlostoń, & Heimgartner, 2009)

Development of Clinical Agents for Alcohol Self-Administration

  • Research Focus : Developing a two-step route to 3-propoxy-β-carboline hydrochloride and β-carboline-3-carboxylate-tert-butyl ester.
  • Key Findings : Improved yield of 3-propoxy-β-carboline hydrochloride from 8% to 50%.
  • Source : (Namjoshi et al., 2011)

Stability Studies of Chloro-toluidine Hydrochloride

  • Research Focus : Investigating the stability of 3-chloro-p-toluidine hydrochloride in buffered aqueous solutions.
  • Key Findings : Demonstrated no significant hydrolysis in pH 5, 7, or 9 buffer solutions over 31 days.
  • Source : (Kimball & Mishalanie, 1994)

properties

Product Name

3C-P (hydrochloride)

Molecular Formula

C14H23NO3 · HCl

Molecular Weight

289.8

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H

InChI Key

BVBRPPPQDLDWDP-UHFFFAOYSA-N

SMILES

NC(C)CC1=CC(OC)=C(OCCC)C(OC)=C1.Cl

synonyms

4-propoxy-3,5-Dimethoxyamphetamine; 4-propoxy-3,5-DMA; 3,5-methoxy-4-Propoxyamphetamine; Proscaline Amphetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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